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Compound of Interest

Compound Name: 6-Chlorobenzo[d]isoxazol-5-ol

CAS No.: 184766-64-1

Cat. No.: B071657

Get Quote

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its presence

in a wide array of pharmacologically active compounds.[1][2][3][4] The versatility of the

isoxazole scaffold allows for diverse biological activities, including anticancer, anti-

inflammatory, antimicrobial, and antioxidant effects.[4][5][6][7][8] The unique electronic

properties and structural rigidity of the isoxazole ring contribute to its ability to interact with

various biological targets, making its derivatives promising candidates for drug discovery.[3]

Compound Profile: 6-Chlorobenzo[d]isoxazol-5-ol
While specific data for 6-Chlorobenzo[d]isoxazol-5-ol is not extensively available, we can

infer some of its properties based on the closely related compound, 6-chlorobenzo[d]isoxazol-

3-ol.

Table 1: Physicochemical Properties of 6-Chlorobenzo[d]isoxazol-3-ol
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Property Value Source

Molecular Formula C₇H₄ClNO₂ [9][10]

Molecular Weight 169.57 g/mol [9][10]

Appearance White to beige solid [9]

Solubility Soluble in DMSO [9]

Storage Temperature Room temperature [9]

The presence of a chlorine atom and a hydroxyl group on the benzisoxazole core suggests the

potential for various biological interactions. The chlorine atom can influence the compound's

lipophilicity and binding to target proteins, while the hydroxyl group can act as a hydrogen bond

donor or acceptor.

Tier 1: Foundational In Vitro Evaluation
The initial phase of evaluation focuses on broad-spectrum screening to identify the primary

biological effects of 6-Chlorobenzo[d]isoxazol-5-ol.

Purity and Stability Assessment
Before any biological assays, it is crucial to determine the purity and stability of the compound.

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard

methods for assessing purity. Stability can be evaluated under various conditions (e.g., in

different solvents, at different temperatures) to ensure the integrity of the compound throughout

the experimental process.

Cytotoxicity Screening
A fundamental first step is to assess the compound's effect on cell viability.[11][12] This

provides a baseline understanding of its potential as an anti-proliferative agent and determines

the concentration range for subsequent cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

as a measure of cell viability.

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in

96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

Compound Treatment: Prepare a serial dilution of 6-Chlorobenzo[d]isoxazol-5-ol (e.g.,

from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the different

concentrations to the wells and incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g.,

DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is

inhibited).[13][14][15]

Table 2: Hypothetical Cytotoxicity Data for 6-Chlorobenzo[d]isoxazol-5-ol

Cell Line IC50 (µM)

MCF-7 15.2

A549 28.7

HepG2 45.1

Antimicrobial Activity Screening
Given that many isoxazole derivatives exhibit antimicrobial properties, screening for this activity

is a logical step.[1][4][16]

Experimental Protocol: Broth Microdilution Method
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Bacterial/Fungal Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus

aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Compound Preparation: Prepare a two-fold serial dilution of 6-Chlorobenzo[d]isoxazol-5-ol
in a 96-well plate.

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

Incubation: Incubate the plates at the appropriate temperature and duration for each

microorganism.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration

of the compound that prevents visible growth of the microbe.

Tier 2: Mechanistic Exploration and Target
Identification
If Tier 1 assays reveal significant biological activity, the next step is to investigate the underlying

mechanism of action and identify potential molecular targets.

In Silico Target Prediction
Computational methods can provide valuable insights into potential biological targets,

accelerating the drug discovery process.[17]

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound

to a target protein.[17][18] By docking 6-Chlorobenzo[d]isoxazol-5-ol against a library of

known drug targets, high-affinity interactions can be identified.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of

functional groups responsible for a specific biological activity.[17]
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In Silico Workflow

6-Chlorobenzo[d]isoxazol-5-ol Structure

Molecular Docking Simulation

Protein Target Database (e.g., PDB)

Binding Affinity Scoring

Prioritized Target List

Click to download full resolution via product page

Caption: In silico workflow for target prediction.

Enzyme Inhibition Assays
Based on the in silico predictions, specific enzyme inhibition assays can be performed. For

example, if docking studies suggest an affinity for a particular kinase, a kinase inhibition assay

would be appropriate.

Generic Protocol for Kinase Inhibition Assay

Reagents: Recombinant kinase, substrate peptide, ATP, and 6-Chlorobenzo[d]isoxazol-5-
ol.

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying

concentrations of the test compound.

Initiation: Start the reaction by adding ATP.
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Incubation: Incubate at the optimal temperature for the kinase.

Detection: Measure kinase activity using a suitable method, such as a phosphospecific

antibody-based assay or a luminescence-based assay that measures ATP consumption.

IC50 Determination: Calculate the IC50 value for the inhibition of the kinase.

Cell-Based Pathway Analysis
To understand how the compound affects cellular signaling, pathway analysis can be

conducted. This often involves treating cells with the compound and then analyzing the

expression or phosphorylation status of key proteins in a targeted pathway using techniques

like Western blotting or ELISA.

Tier 3: Advanced In Vitro Profiling
For promising lead compounds, a more detailed in vitro characterization is necessary.

Apoptosis and Cell Cycle Analysis
If the compound exhibits cytotoxicity, it is important to determine whether it induces apoptosis

(programmed cell death) or causes cell cycle arrest.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

Cell Treatment: Treat cells with 6-Chlorobenzo[d]isoxazol-5-ol at its IC50 concentration for

24-48 hours.

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)

is determined.
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Cell Population Treat with 6-Chlorobenzo[d]isoxazol-5-ol Fix and Permeabilize Stain with Propidium Iodide Flow Cytometry Analysis Cell Cycle Phase Distribution

Click to download full resolution via product page

Caption: Workflow for cell cycle analysis.

In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is

critical for successful drug development.

Table 3: Key In Vitro ADME Assays

ADME Parameter In Vitro Assay Purpose

Absorption Caco-2 permeability assay Predicts intestinal absorption.

Metabolism Microsomal stability assay

Measures the rate of

compound degradation by liver

enzymes.

Toxicity Hepatotoxicity assay
Assesses the potential for liver

cell damage.

Data Interpretation and Future Directions
The data generated from this multi-tiered in vitro evaluation will provide a comprehensive

profile of 6-Chlorobenzo[d]isoxazol-5-ol. A strong candidate for further development would

ideally exhibit potent and selective activity in a disease-relevant model, a well-defined

mechanism of action, and favorable preliminary ADME properties. Negative results are also

valuable, as they can guide the synthesis of more effective analogs through structure-activity

relationship (SAR) studies.[19][20][21]

The culmination of this in vitro work will form the basis for a data-driven decision on whether to

advance the compound to more complex preclinical studies, such as in vivo efficacy and safety

testing in animal models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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